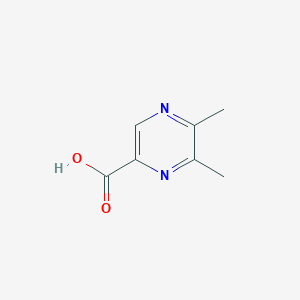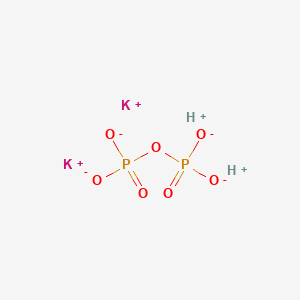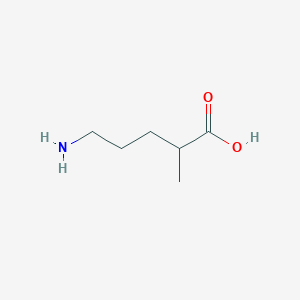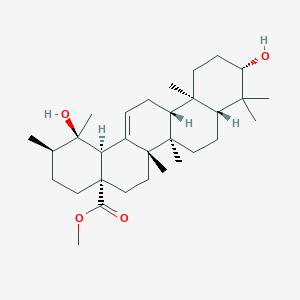
Ácido 5,6-dimetilpirazina-2-carboxílico
Descripción general
Descripción
5,6-Dimethylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 5 and 6 positions and a carboxylic acid group at the 2 position
Aplicaciones Científicas De Investigación
5,6-Dimethylpyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of flavor and fragrance compounds due to its pyrazine backbone, which is known for its aromatic properties.
Mecanismo De Acción
Target of Action
The primary targets of 5,6-dimethylpyrazine-2-carboxylic acid are currently unknown. This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound. Pyrazines are often used in the pharmaceutical industry due to their diverse biological activities . .
Mode of Action
As a pyrazine derivative, it may interact with various biological targets, leading to changes in cellular processes
Pharmacokinetics
According to a prediction from Ambeed . These properties can impact the bioavailability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethylpyrazine-2-carboxylic acid typically involves the reaction of 2,3-diaminopropionic acid with 2,3-butanedione. The reaction proceeds through a cyclization process, forming the pyrazine ring with subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and oxidation steps.
Industrial Production Methods: On an industrial scale, the production of 5,6-dimethylpyrazine-2-carboxylic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: 5,6-Dimethylpyrazine-2-carboxylic acid can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of dehydrating agents like thionyl chloride (SOCl2) for esterification or amidation reactions.
Major Products:
Oxidation: Formation of 5,6-dimethylpyrazine-2,3-dicarboxylic acid.
Reduction: Formation of 5,6-dimethylpyrazine-2-carboxaldehyde or 5,6-dimethylpyrazine-2-methanol.
Substitution: Formation of esters or amides depending on the nucleophile used.
Comparación Con Compuestos Similares
Pyrazine-2-carboxylic acid: Lacks the methyl groups at the 5 and 6 positions, which may affect its chemical reactivity and biological activity.
3,5-Dimethylpyrazine-2-carboxylic acid: Similar structure but with methyl groups at different positions, leading to different chemical and biological properties.
2,3,5,6-Tetramethylpyrazine: Fully methylated pyrazine, which has distinct properties and applications compared to 5,6-dimethylpyrazine-2-carboxylic acid.
Uniqueness: 5,6-Dimethylpyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both methyl groups and a carboxylic acid group allows for diverse chemical transformations and applications in various fields.
Propiedades
IUPAC Name |
5,6-dimethylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-5(2)9-6(3-8-4)7(10)11/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFVMVJWZHNDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456078 | |
| Record name | 5,6-dimethylpyrazine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13515-06-5 | |
| Record name | 5,6-dimethylpyrazine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to the coffee flavor compound 2,3,5-trimethylpyrazine in the human body?
A1: Research indicates that after consuming coffee containing 2,3,5-trimethylpyrazine, the human body metabolizes this compound into several byproducts. A study using stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectrometry (SIDA-UHPLC–MS/MS) identified 5,6-dimethylpyrazine-2-carboxylic acid as one of the major metabolites found in the urine of coffee drinkers. [] This suggests that the body breaks down 2,3,5-trimethylpyrazine into 5,6-dimethylpyrazine-2-carboxylic acid, among other metabolites.
Q2: Are there other major metabolites of 2,3,5-trimethylpyrazine found in the body?
A2: Yes, besides 5,6-dimethylpyrazine-2-carboxylic acid, other dominant metabolites identified in the urine of coffee drinkers include 3,6-dimethylpyrazine-2-carboxylic acid and 3,5-dimethylpyrazine-2-carboxylic acid. [] Interestingly, only trace amounts of pyrazinemethanols, glucuronides, and sulfates were detected, suggesting that the carboxylic acid pathway is a primary route of metabolism for 2,3,5-trimethylpyrazine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)






![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)

![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
